3,4-Difluoro-2-methoxyaniline
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3,4-Difluoro-2-methoxyaniline often involves multi-step chemical reactions, starting from basic aniline derivatives. For instance, derivatives of difluoroaniline have been synthesized through reactions involving chloroacetyl chloride, indicating the versatility and reactivity of the difluoroaniline group in chemical synthesis (Gataullin et al., 1999).
Molecular Structure Analysis
The molecular structure of 3,4-Difluoro-2-methoxyaniline and its derivatives has been extensively studied using spectroscopic and computational methods. Spectroscopic studies, including FT-IR, FT-Raman, NMR, and UV-Vis, alongside quantum chemical calculations, have provided insights into the molecule's structure, confirming the position of the fluoro and methoxy groups and their impact on the molecule's electronic and spatial configuration (Kose et al., 2015).
Chemical Reactions and Properties
3,4-Difluoro-2-methoxyaniline participates in various chemical reactions, showcasing its reactivity and the potential for creating biologically active compounds. The interaction of difluoroaniline with chloroacetyl chloride, leading to different anilide derivatives, exemplifies its chemical versatility (Gataullin et al., 1999).
Physical Properties Analysis
The physical properties of 3,4-Difluoro-2-methoxyaniline derivatives have been characterized by various spectroscopic techniques, providing valuable data on their vibrational, electronic, and optical characteristics. These studies help understand the compound's behavior in different environments and its interactions with other molecules (Kose et al., 2015).
Chemical Properties Analysis
The chemical properties of 3,4-Difluoro-2-methoxyaniline, including its reactivity and the types of reactions it can undergo, have been explored through experimental and theoretical studies. Its involvement in the synthesis of various derivatives highlights its importance in organic synthesis and the development of new compounds with potential applications in different fields (Gataullin et al., 1999).
Scientific Research Applications
Safety And Hazards
properties
IUPAC Name |
3,4-difluoro-2-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHHWQYSRANYIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456494 | |
Record name | 3,4-Difluoro-2-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-2-methoxyaniline | |
CAS RN |
114076-35-6 | |
Record name | 3,4-Difluoro-2-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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